molecular formula C15H20Cl2N2O3S B4385026 N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B4385026
M. Wt: 379.3 g/mol
InChI Key: MNPOUQRIBUCRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopentyl group, a dichlorophenyl group, and a methanesulfonamido group

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of cyclopentylamine with 3,4-dichlorobenzyl chloride to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopentyl-2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(9-11-6-7-13(16)14(17)8-11)10-15(20)18-12-4-2-3-5-12/h6-8,12H,2-5,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOUQRIBUCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOPENTYL-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

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